molecular formula C13H10Cl2N2O B2901081 N-(4-amino-2-chlorophenyl)-4-chlorobenzamide CAS No. 861438-69-9

N-(4-amino-2-chlorophenyl)-4-chlorobenzamide

Cat. No.: B2901081
CAS No.: 861438-69-9
M. Wt: 281.14
InChI Key: FAOVFYZBJIRKJH-UHFFFAOYSA-N
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Description

N-(4-Amino-2-chlorophenyl)-4-chlorobenzamide is a benzamide derivative characterized by a 4-chlorophenyl group linked via an amide bond to a 4-amino-2-chlorophenyl moiety. Its molecular formula is C₁₃H₁₀Cl₂N₂O, with a molecular weight of 297.14 g/mol (CAS: 10558-45-9) .

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(16)7-11(12)15/h1-7H,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOVFYZBJIRKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-chlorophenyl)-4-chlorobenzamide typically involves the reaction of 4-chloroaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-chlorophenyl)-4-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

N-(4-amino-2-chlorophenyl)-4-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-amino-2-chlorophenyl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (A17)

  • Structure : Differs by a 5-chloro-2-hydroxybenzamide group instead of 4-chlorobenzamide.
  • Activity: Exhibits potent anti-human adenovirus (HAdV) activity with selectivity indexes (SI) > 100, outperforming the lead compound niclosamide .
  • Solubility: Not explicitly reported, but related derivative B17 (a niclosamide analog) shows improved solubility (10.6 mg/mL in DMSO) compared to niclosamide (1.6 mg/mL) .

Key Insight : The hydroxyl group in A17 likely enhances hydrogen bonding and target affinity, contributing to antiviral efficacy.

Anti-inflammatory 4-Chlorobenzamide Derivatives

N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c)

  • Structure : Features a thiazole ring substituted with a 4-chlorobenzamide group.
  • Activity : Demonstrates significant anti-inflammatory effects in carrageenan-induced rat paw edema models .
  • SAR: The thiazole moiety may improve membrane permeability or receptor binding compared to the amino-chlorophenyl group in the target compound.

Imidazoline I₂ Receptor Ligands

RO16-1649 (N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride)

  • Structure: Contains a 2-aminoethyl substituent instead of the 4-amino-2-chlorophenyl group.
  • Activity : Acts as a high-affinity ligand for imidazoline I₂ receptors, implicated in neuroprotection and metabolic regulation .
  • Structural Impact: The ethylamine side chain facilitates interactions with central nervous system targets, unlike the aromatic amino group in the target compound.

Derivatives with Modified Aromatic Substituents

N-[4-(Allyloxy)phenyl]-4-chlorobenzamide

  • Structure : Includes an allyloxy group on the phenyl ring.
  • Properties : The allyloxy group may enhance solubility or steric effects, though biological data are unavailable .

N-(2-Methylphenylsulfonyl)-4-chlorobenzamide

  • Structural Feature : Exhibits the largest dihedral angle (89.4°) in its series, indicating significant conformational distortion due to sulfonyl and chloro substituents .
  • Implication : Such distortion could influence crystallinity or protein-binding dynamics.

Structural and Functional Data Tables

Table 1: Bioactivity Comparison of 4-Chlorobenzamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Biological Activity Reference ID
N-(4-Amino-2-chlorophenyl)-4-chlorobenzamide C₁₃H₁₀Cl₂N₂O 297.14 Research chemical
N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (A17) C₁₃H₁₀Cl₂N₂O₂ 297.14 Potent HAdV inhibitor (SI > 100)
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) C₁₆H₁₂ClN₂OS 330.80 Anti-inflammatory agent
RO16-1649 C₉H₁₀ClN₂O·HCl 231.11 Imidazoline I₂ receptor ligand

Table 2: Structural Impact of Substituents

Compound Name Key Substituent Structural Consequence Reference ID
N-(2-Methylphenylsulfonyl)-4-chlorobenzamide 2-Methylphenylsulfonyl Largest dihedral angle (89.4°) in series
N-(5-Allyl-2-hydroxy-3-methoxyphenyl)-4-chlorobenzamide (4b) Allyl, hydroxy, methoxy Pink crystals, 64% yield
N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide (7i) Benzyl, hydroxy Red solid, m.p. 191.6–192.8°C, 62% yield

Q & A

Q. What are the optimal synthetic routes for N-(4-amino-2-chlorophenyl)-4-chlorobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves amidation of 4-amino-2-chlorobenzoyl chloride with 4-chlorobenzoic acid derivatives. Two primary approaches are:
  • Acyl chloride route : React 4-amino-2-chlorobenzoyl chloride with 4-chlorobenzoic acid in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis .
  • Coupling reagent route : Use carbodiimides (e.g., DCC) with HOBt to activate the carboxylic acid, followed by amine coupling. This avoids handling reactive acyl chlorides .
    Optimization includes monitoring reaction progress via HPLC and adjusting solvent polarity (e.g., DMF for solubility) and temperature (50–80°C for faster kinetics).

Q. How can the purity and structural integrity of synthesized this compound be validated?

  • Methodological Answer :
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials .
  • Characterization :
  • NMR : Confirm amide bond formation (δ 10–12 ppm for NH in 1^1H NMR) and aromatic substitution patterns.
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 309.1).
  • HPLC : Assess purity (>95% area under the curve) .

Advanced Research Questions

Q. What structural analysis techniques are critical for resolving crystallographic ambiguities in this compound derivatives?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SCXRD) : Resolve bond angles and torsional strain in the benzamide core. Use SHELXL for refinement, leveraging its robustness in handling disordered Cl substituents .
  • DFT calculations : Compare experimental (SCXRD) and computed (B3LYP/6-31G*) geometries to identify electron-density mismatches, particularly at the chloro-substituted phenyl rings .

Q. How do structural modifications (e.g., substituent variations) impact the biological activity of this compound analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Replace the 4-Cl group with electron-withdrawing (e.g., NO2_2) or donating (e.g., OCH3_3) groups to modulate lipophilicity and target binding.
  • Example : Nitro substitution increases solubility but reduces antimicrobial potency due to steric hindrance .
  • Biological Assays :
  • Conduct enzyme inhibition assays (e.g., against kinase targets) with IC50_{50} measurements.
  • Use molecular docking (AutoDock Vina) to predict binding modes to active sites .

Q. How should researchers address contradictions in solubility and bioactivity data across studies?

  • Methodological Answer :
  • Data Triangulation :
FactorImpactResolution
Solvent system DMSO vs. aqueous buffers alter solubilityStandardize solvent (e.g., 5% DMSO in PBS) .
Substituent position Ortho vs. para-Cl affects π-stackingRe-synthesize isomers and compare bioactivity .
  • Statistical Analysis : Apply ANOVA to identify outliers in dose-response curves and validate reproducibility .

Key Recommendations for Experimental Design

  • Synthesis : Prioritize coupling reagents over acyl chlorides for safer, scalable reactions .
  • Crystallography : Use SHELXL for refinement and deposit CIF files in public databases (e.g., CCDC) .
  • Biological Testing : Include niclosamide (a structural analog) as a positive control in antiviral assays .

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